2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride
Description
2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a cyclopropyl group and a 4-chlorophenyl group attached to an ethanamine backbone
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8;/h3-6,8,11H,1-2,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVWEZVQHFBQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a pharmacological agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine
- 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine acetate
- 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine sulfate
Uniqueness
2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the 4-chlorophenyl group provides the compound with unique steric and electronic characteristics, making it a valuable compound for various applications.
Biological Activity
2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C11H14ClN
- IUPAC Name: 2-(4-chlorophenyl)-2-cyclopropylethanamine hydrochloride
- SMILES Notation: C1CC1C(CN)C2=CC=C(C=C2)Cl
- InChIKey: FFHOVLBOLZUYQE-UHFFFAOYSA-N
The compound features a cyclopropyl group and a chlorophenyl moiety, which may contribute to its biological activity by influencing binding interactions with biological targets.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially impacting neurotransmission and signaling pathways.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
-
Antidepressant Activity:
- Studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.
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Antitumor Properties:
- Investigations into its anticancer potential have shown that it can inhibit the proliferation of various cancer cell lines, indicating a possible mechanism involving apoptosis induction.
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Neuroprotective Effects:
- There is emerging evidence that the compound may offer neuroprotection in models of neurodegenerative diseases, although further studies are required to elucidate the underlying mechanisms.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | >10 |
| HeLa (Cervical Cancer) | 20 | >8 |
| A549 (Lung Cancer) | 25 | >5 |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer cells while maintaining a favorable selectivity index.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. For instance, in a rodent model of depression, administration of the compound resulted in reduced immobility time in forced swim tests, suggesting an antidepressant effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
